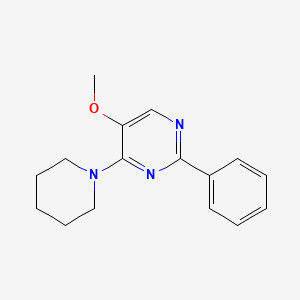

5-Methoxy-2-phenyl-4-piperidinopyrimidine

Description

Historical Context of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The journey of pyrimidine derivatives in science began with their identification as fundamental components of life. The pyrimidine ring system is a core constituent of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). bohrium.comnih.gov This foundational biological role has made the pyrimidine scaffold a "privileged structure" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.commdpi.com

Historically, the therapeutic potential of synthetic pyrimidine derivatives was recognized with the development of the barbiturates in the early 20th century, which are derivatives of barbituric acid, a pyrimidine compound. nih.gov These agents were widely used as sedatives and hypnotics. The mid-20th century saw a significant expansion in the medicinal application of pyrimidines with the advent of chemotherapy. Researchers, understanding the role of pyrimidines in nucleic acid synthesis, designed antimetabolite drugs like 5-fluorouracil (B62378) (5-FU). 5-FU functions by interfering with DNA synthesis in rapidly dividing cancer cells and remains a cornerstone of cancer treatment today.

The exploration of pyrimidines continued to yield critical medicines for various diseases. The development of zidovudine (B1683550) (AZT), an antiretroviral drug, was a major milestone in the treatment of HIV/AIDS. This trajectory of discovery has cemented the pyrimidine nucleus as a versatile and enduring scaffold in the development of therapeutics, with derivatives showing antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govnih.gov

Significance of Piperidinopyrimidine Architecture in Contemporary Drug Discovery

The combination of a piperidine (B6355638) ring with a pyrimidine core creates the piperidinopyrimidine architecture, a scaffold that has gained considerable attention in modern drug discovery. This structural arrangement offers a valuable platform for developing targeted therapies, particularly in the realm of kinase inhibitors. Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 2-phenylaminopyrimidine scaffold, a close relative, is famously the basis for the Bcr-Abl tyrosine kinase inhibitor imatinib (B729) (Gleevec), a revolutionary drug for chronic myeloid leukemia (CML). mdpi.com This success spurred extensive research into related structures. The piperidine moiety, in particular, is often incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, or to provide a vector that can be modified to achieve greater potency and selectivity for the target enzyme. nih.gov

Recent research has highlighted the utility of the piperidinopyrimidine core in developing inhibitors for various therapeutic targets. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target for B-cell malignancies and autoimmune diseases. nih.gov Other studies have explored piperidinyl aminopyrimidine derivatives as inhibitors of I-kappa B kinase 2 (IKK-2), which plays a role in inflammation and cancer. The versatility of the piperidinopyrimidine architecture allows medicinal chemists to systematically modify its different components to optimize interactions with specific biological targets, making it a highly significant scaffold in the ongoing search for new medicines. researchgate.net

Overview of Research Trajectories for 5-Methoxy-2-phenyl-4-piperidinopyrimidine

While direct and extensive academic research specifically focused on this compound is not widely documented in publicly available literature, the research trajectories for such a compound can be inferred from studies on its constituent fragments and closely related analogs. The molecule's structure suggests several promising avenues of investigation based on the established biological activities of 2-phenylpyrimidine (B3000279), 5-methoxypyrimidine, and 4-piperidinopyrimidine derivatives.

2-Phenylpyrimidine Derivatives: The presence of a phenyl group at the 2-position of the pyrimidine ring is a common feature in many biologically active compounds. Research into this class has yielded potent inhibitors for a variety of targets. For example, certain 2-phenyl pyrimidine derivatives have been developed as novel Bruton's tyrosine kinase (BTK) inhibitors for B-cell leukemia. nih.gov Others have been explored as antifungal agents that target the enzyme CYP51. nih.gov The specific substitutions on the phenyl ring and the pyrimidine core are critical for determining the compound's activity and selectivity.

5-Substituted Pyrimidine Derivatives: The substitution pattern on the pyrimidine ring itself plays a crucial role in modulating biological activity. nih.gov The methoxy (B1213986) group at the 5-position of the scaffold is an electron-donating group that can influence the molecule's electronic properties, conformation, and ability to form hydrogen bonds. This can significantly impact how the molecule binds to a biological target. For instance, studies on 2,4,5-trimethoxyphenyl pyrimidine derivatives have identified selective partial agonists for the D5 dopamine (B1211576) receptor, suggesting a role in treating neurological disorders. nih.gov The introduction of a trifluoromethyl group at this position has been used in the development of thiazolo[4,5-d]pyrimidine (B1250722) derivatives with anticancer properties. mdpi.com

4-Piperidinopyrimidine Core: As discussed, this core structure is prevalent in kinase inhibitors. The piperidine ring can be functionalized to explore the binding pocket of a target enzyme, enhancing potency and selectivity. The nitrogen atom in the piperidine ring can also be crucial for establishing key interactions or improving pharmacokinetic properties.

Given these points, a logical research trajectory for this compound would involve its synthesis and subsequent screening against a panel of protein kinases implicated in cancer and inflammatory diseases. Based on the activities of related compounds, targets such as BTK, other TEC family kinases, or kinases involved in inflammatory signaling pathways would be of primary interest. Furthermore, its potential as an antifungal or CNS-active agent could also be explored. Structure-activity relationship (SAR) studies would likely involve modifying the phenyl and piperidine rings with various substituents to probe for optimal interactions with potential biological targets.

Data on Related Piperidinopyrimidine and Phenylpyrimidine Scaffolds

To illustrate the therapeutic potential of the core structures, the following tables summarize the biological activities of related compounds reported in the literature.

Table 1: Biological Activity of 2-Phenylpyrimidine Derivatives

| Compound Class | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 2-Phenyl Pyrimidines | Bruton's Tyrosine Kinase (BTK) | B-cell Leukemia | Compound 11g showed potent BTK inhibition and excellent anti-proliferation activity against several B-cell leukemia lines. nih.gov |

| 2-Phenyl Pyrimidines | CYP51 | Fungal Infections | Compound C6 exhibited good efficacy against seven common clinically susceptible fungal strains, superior to fluconazole. nih.gov |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 5-fluorouracil (5-FU) | |

| Zidovudine (AZT) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenyl-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-20-14-12-17-15(13-8-4-2-5-9-13)18-16(14)19-10-6-3-7-11-19/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHZAWNSKXAULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1N2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Phenyl 4 Piperidinopyrimidine and Its Analogues

Classical and Modern Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine ring is the foundational step in the synthesis of 5-Methoxy-2-phenyl-4-piperidinopyrimidine. Various methods have been developed, ranging from classical multicomponent reactions to modern catalyzed cyclizations.

The Biginelli reaction, first reported in 1893, is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). mdpi.comunits.it This acid-catalyzed cyclocondensation reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which serve as versatile intermediates for further derivatization. units.itsennosbiotech.com

The classical Biginelli reaction often requires harsh acidic conditions and long reaction times, leading to low yields. sennosbiotech.com Consequently, numerous modern modifications have been developed, employing a wide array of catalysts and alternative energy sources like microwave irradiation to improve efficiency and yield. mdpi.comunits.it A significant variation is the four-component Biginelli reaction, which can directly incorporate a methoxy (B1213986) group. For instance, the reaction of methyl aroylpyruvate, an aromatic aldehyde, urea, and methanol (B129727) in the presence of a catalyst like sodium hydrogen sulfate (B86663) can yield hexahydropyrimidine (B1621009) derivatives with a methoxy group at the 4-position. biomedres.us

Table 1: Examples of Biginelli Reaction Modifications This table is interactive. Users can sort columns by clicking on the headers.

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea (B124793) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethyl Acetoacetate | Urea | HCl, Ethanol, Reflux | 3,4-dihydropyrimidin-2(1H)-one | units.it |

| Aromatic Aldehyde | Ethyl Acetoacetate | Urea | Various (e.g., Lewis acids, ultrasound) | 3,4-dihydropyrimidin-2(1H)-one | mdpi.com |

Another classical approach is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. wikipedia.orgmdpi.com By choosing benzamidine (B55565) as the amidine component, the 2-phenyl substituent can be directly incorporated during the ring-forming step.

Nucleophilic aromatic substitution (S_NAr) is a powerful strategy for functionalizing pre-existing pyrimidine rings, particularly those bearing halogen substituents. nih.gov The pyrimidine ring is considered π-deficient due to the electron-withdrawing nature of its two nitrogen atoms, which facilitates nucleophilic attack. wikipedia.org The C2, C4, and C6 positions are particularly electron-deficient and thus activated for S_NAr. wikipedia.orgstackexchange.com

A common starting material for this approach is 2,4-dichloropyrimidine (B19661) or its derivatives. The reaction of these compounds with nucleophiles typically shows high regioselectivity. Substitution occurs preferentially at the C4 position over the C2 position. stackexchange.comwuxiapptec.com This selectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during attack at the C4 position. stackexchange.comstackexchange.com However, this selectivity can be influenced by the presence of other substituents on the ring; for example, an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com This predictable regioselectivity is crucial for the sequential introduction of different substituents onto the pyrimidine core.

Strategies for Introducing Methoxy and Phenyl Substituents

To construct the target molecule, the methoxy group at C5 and the phenyl group at C2 must be installed. The timing and method of their introduction are key strategic considerations.

The phenyl group at the C2 position can be introduced through several methods. As mentioned, the Pinner synthesis allows for its incorporation during the initial ring construction by using benzamidine. wikipedia.org Alternatively, and more commonly in modern synthesis, the phenyl group is introduced onto a pre-formed pyrimidine ring using cross-coupling reactions, which are discussed in detail in section 2.4.

The introduction of a methoxy group can be achieved via a nucleophilic substitution reaction. For instance, reacting a 2-chloropyrimidine (B141910) with sodium methoxide (B1231860) in methanol is a standard method for producing a 2-methoxypyrimidine. ontosight.ai In the context of the target molecule, a precursor such as 2-phenyl-4,5-dichloropyrimidine could be reacted with sodium methoxide, where the chlorine at C5 would be substituted. However, electrophilic substitution at the C5 position is also possible, as it is the least electron-deficient carbon atom on the ring. wikipedia.org

Incorporation of the Piperidine (B6355638) Moiety

The piperidine group at the C4 position is typically introduced in the final steps of the synthesis via a nucleophilic aromatic substitution (S_NAr) reaction. Starting with a suitable precursor, such as 4-chloro-5-methoxy-2-phenylpyrimidine, the chlorine atom at the C4 position serves as a good leaving group.

The reaction involves the direct displacement of the C4-chloro substituent by piperidine. This type of amination is a common and efficient method for functionalizing halopyrimidines. chemicalbook.com The higher reactivity of the C4 position in 2,4-dichloropyrimidine derivatives ensures that this substitution occurs selectively, leaving other parts of the molecule intact. stackexchange.comwuxiapptec.com

Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org These methods are particularly useful for the arylation and amination of heterocyclic compounds like pyrimidine.

The Suzuki-Miyaura cross-coupling reaction is one of the most effective methods for introducing aryl substituents, such as the phenyl group at the C2 position, onto a pyrimidine ring. mdpi.commdpi.com The reaction typically involves the coupling of a halogenated pyrimidine (e.g., a chloropyrimidine) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

For a substrate like 2,4-dichloropyrimidine, the Suzuki coupling is regioselective. The first coupling reaction generally occurs at the more reactive C4 position. mdpi.comthieme-connect.com To achieve C2-phenylation, one could either start with a 2-chloropyrimidine derivative or perform a sequential coupling where the C4 position is either already substituted or blocked. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, can be optimized to achieve high yields. mdpi.comresearchgate.net This method offers broad functional group tolerance and is a key strategy for preparing the 2-phenylpyrimidine (B3000279) scaffold required for the synthesis of the target compound. mdpi.comnih.gov

Table 2: Common Components in Suzuki Cross-Coupling on Pyrimidines This table is interactive. Users can sort columns by clicking on the headers.

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Halopyrimidine | 2-chloropyrimidine, 2,4-dichloropyrimidine, 5-bromo-pyrimidine | Electrophilic partner | mdpi.commdpi.com |

| Boronic Acid/Ester | Phenylboronic acid, Heteroarylboronic acids | Nucleophilic partner | mdpi.commdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, XPhosPdG2/XPhos | Catalyzes the cross-coupling cycle | mdpi.comrsc.org |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Activates the boronic acid and neutralizes acid formed | mdpi.comnih.gov |

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and facilitates reaction | mdpi.comnih.gov |

Other Metal-Catalyzed Coupling Methods

Beyond the more common Suzuki, Heck, and Buchwald-Hartwig reactions, other metal-catalyzed coupling methods have proven valuable in the synthesis of pyrimidine-based compounds. These include the Sonogashira, Negishi, and Stille couplings, which allow for the formation of crucial carbon-carbon bonds.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The reaction is typically carried out under mild conditions, such as at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org Pyridine and pyrimidine moieties themselves can act as ligands for the palladium catalyst. For instance, a dipyrimidyl-palladium complex has been utilized in the copper-free Sonogashira coupling of iodo-, bromo-, and chlorobenzene (B131634) with phenylacetylene. wikipedia.org This methodology can be applied to the synthesis of pyrimidine derivatives by coupling halo-pyrimidines with various alkynes. The general conditions involve a palladium catalyst, often with a copper(I) co-catalyst, and an amine base in a suitable solvent. organic-chemistry.org

Negishi Coupling: The Negishi coupling is a versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This reaction has been extensively used in the total synthesis of natural products due to its broad substrate scope and mild reaction conditions. nih.gov In the context of pyrimidine synthesis, Negishi coupling can be employed to introduce alkyl, aryl, or vinyl groups onto the pyrimidine ring. The reaction's utility in creating C-C bonds makes it a strategic tool in the synthesis of complex heterocyclic compounds. rsc.org For example, it has been used in the synthesis of unnatural amino acids featuring heteroaromatic systems. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org A significant advantage of the Stille coupling is the stability of the organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups. thermofisher.com This reaction has found application in the synthesis of complex molecules, including natural products. thermofisher.com While nickel catalysts are less common for Stille couplings, they have been successfully employed in the reaction of C-N electrophiles with organostannanes. nih.gov The reaction typically proceeds via an oxidative addition, transmetalation, and reductive elimination catalytic cycle.

| Coupling Reaction | Catalyst/Reagents | Key Bond Formation | Ref. |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp2) | wikipedia.org |

| Negishi | Ni or Pd catalyst, Organozinc reagent | C-C | nih.gov |

| Stille | Pd catalyst, Organotin reagent | C-C | organic-chemistry.org |

Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is crucial for exploring structure-activity relationships and identifying compounds with enhanced properties. Synthetic modifications can be targeted at three main regions of the molecule: the pyrimidine core, the 2-phenyl group, and the 4-piperidine ring.

Modifications at the Pyrimidine Core

Modifications at the pyrimidine core often involve the annulation of additional rings, leading to fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These modifications can significantly alter the molecule's shape, size, and electronic properties.

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved from substituted 4-aminopyrimidines. For instance, a two-step procedure can be employed to synthesize N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines from readily available starting materials. mdpi.com Another approach involves the reaction of 6-aminouracil (B15529) derivatives with primary aromatic or heterocyclic amines and aldehydes in a double Mannich reaction to yield pyrimido[4,5-d]pyrimidine ring systems. researchgate.net Furthermore, Biginelli-type reactions of aryl aldehydes with barbituric acid and urea or thiourea can produce tetrahydropyrimido[4,5-d]pyrimidine-diones.

Pyrido[2,3-d]pyrimidine (B1209978) derivatives are also accessible from functionalized pyrimidines. One method involves the transformation of 5-acetyl-4-aminopyrimidines, after acylation, into pyrido[2,3-d]pyrimidin-5-one derivatives upon heating with a base like sodium methoxide. osi.lv The cyclization can involve either the acetyl methyl group and the amide carbonyl or an activated methylene (B1212753) group in the amide moiety and the acetyl carbonyl, leading to different isomers. osi.lv The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from preformed 4-amino-5-bromopyrimidines or N-substituted pyrimidine-4-amines bearing a functional group at the C5 position. nih.gov

| Fused Heterocycle | Starting Material | Key Reaction Type | Ref. |

| Pyrimido[4,5-d]pyrimidine | 4-Aminopyrimidines | Cyclocondensation | mdpi.com |

| Pyrido[2,3-d]pyrimidine | 5-Acyl-4-aminopyrimidines | Intramolecular Cyclization | osi.lv |

Derivatization of the Phenyl Group

Modification of the 2-phenyl group allows for the introduction of various substituents that can modulate the compound's properties through steric and electronic effects.

One common strategy for derivatizing the phenyl ring is through palladium-catalyzed cross-coupling reactions on a halogenated precursor. For example, a 2-(halophenyl)pyrimidine can undergo Suzuki coupling with various boronic acids to introduce a wide range of aryl and heteroaryl substituents. Similarly, other cross-coupling reactions like Sonogashira or Stille can be employed to introduce alkynyl or other carbon-based groups.

Another approach involves the synthesis of the pyrimidine ring with an already functionalized phenyl group. This can be achieved by starting with a substituted benzaldehyde or benzamidine in the initial pyrimidine synthesis. For instance, 2-phenylpyrimidine derivatives have been synthesized using substituted benzonitriles and diethyl malonate. nih.gov The synthesis of 2,4,6-triarylpyrimidines can be accomplished through a four-component reaction involving aryl methyl ketones, benzaldehydes, and aromatic nitriles. mdpi.com

| Derivatization Strategy | Key Reaction | Example Substituents | Ref. |

| Cross-coupling on halo-phenyl precursor | Suzuki, Sonogashira, Stille | Aryl, heteroaryl, alkynyl | nih.gov |

| Synthesis from functionalized precursors | Condensation reactions | Various substituted phenyl groups | nih.govmdpi.com |

Substitutions on the Piperidine Ring

Modifications to the piperidine ring can influence the compound's solubility, basicity, and interactions with biological targets. These modifications can involve introducing substituents on the nitrogen or carbon atoms of the piperidine ring.

The synthesis of 4-substituted piperidines can be achieved through various methods. One approach involves the Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines. rsc.org Another strategy is the alkylation or arylation of 4-piperidones, which are versatile starting materials. youtube.com For instance, N-aryl-substituted 4-piperidones can be prepared from N-benzyl-4-piperidone.

In the context of 4-piperidinopyrimidines, substitutions on the piperidine ring can be introduced before or after its attachment to the pyrimidine core. For example, a substituted piperidine can be reacted with a 4-chloropyrimidine (B154816) to afford the desired derivative. A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were synthesized using this approach. nih.gov Alternatively, a pre-formed 4-piperidinopyrimidine can undergo reactions to modify the piperidine ring, although this can be more challenging due to the potential for reactions at other sites of the molecule.

| Modification Site | Synthetic Approach | Example | Ref. |

| Piperidine Nitrogen | Reaction with substituted piperidines | Synthesis of indazolyl-substituted piperidin-4-yl-aminopyrimidines | nih.gov |

| Piperidine Carbon | Synthesis of substituted piperidine precursors | Addition to 2-cyano-1,2,5,6-tetrahydropyridines | rsc.org |

The pyrimidine scaffold, along with methoxy, phenyl, and piperidine functional groups, are common in medicinally active compounds, and research has been conducted on various derivatives containing these moieties. nih.govwjarr.comnih.gov For instance, studies on other substituted pyrimidines have explored their potential as cytotoxic and antimicrobial agents. nih.govnih.gov Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have also been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. nih.goveurekaselect.com

However, without specific studies on this compound, it is not possible to provide scientifically accurate information regarding its cytotoxicity against specific cancer cell lines, its antimitotic or apoptotic effects, its impact on cell proliferation, or its antibacterial efficacy as requested in the article outline. Generating such an article would require speculation or misattribution of findings from related but structurally distinct compounds, which would be scientifically inaccurate.

Therefore, the requested article focusing solely on the preclinical pharmacological investigations of this compound cannot be generated at this time due to a lack of available research data.

Preclinical Pharmacological Investigations of 5 Methoxy 2 Phenyl 4 Piperidinopyrimidine

In Vitro Biological Activity Spectrum

Antimicrobial Activities

Antifungal Properties

No specific studies detailing the in vitro or in vivo antifungal properties of 5-Methoxy-2-phenyl-4-piperidinopyrimidine were found.

Antitubercular Action

No research data was identified regarding the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

Anti-inflammatory Effects

There are no available studies investigating the potential anti-inflammatory effects of this compound, including its mechanism of action on inflammatory pathways or mediators.

Antiviral Potential

No published research was found that evaluates the antiviral activity of this compound against any viral pathogens.

Antioxidant Capacity

No studies were identified that assess the antioxidant or radical-scavenging capabilities of this compound.

Other Reported Biological Activities

Antihypertensive Properties

No preclinical data regarding the antihypertensive effects or the mechanism of action on blood pressure regulation for this compound is available in the reviewed literature.

Antidiabetic Effects

The therapeutic potential of pyrimidine (B1678525) derivatives in the management of diabetes has been an area of active investigation. Research into compounds structurally related to this compound has revealed promising antidiabetic properties. For instance, a series of 4-phenoxypyrimidine-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of energy homeostasis. nih.gov Activation of TGR5 by these compounds stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance. nih.gov In preclinical models, oral administration of a lead compound from this series led to a significant reduction in blood glucose levels in db/db mice and a 49% decrease in the area under the blood glucose curve during an oral glucose tolerance test in ICR mice. nih.gov

Other research has focused on different mechanisms. The compound 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) was found to more than double glucose uptake in C2C12 muscle cells. nih.gov This effect was associated with the enhanced expression of key proteins in the insulin signaling pathway, including pAMPK, pACC, and pAKT. nih.gov Furthermore, DMPB was shown to increase the transcriptional activity of the peroxisome proliferator-activated receptor (PPAR), suggesting a multi-faceted mechanism of action. nih.gov These findings highlight the potential of the broader chemical class to which this compound belongs to yield novel antidiabetic agents.

Herbicidal Properties

The pyrimidine scaffold is a core component of various agrochemicals, including herbicides. While specific studies on the herbicidal properties of this compound are not detailed in the available literature, research on analogous structures demonstrates the potential of this chemical class. For example, Pyrimisulfan is a pyrimidine derivative recognized as a herbicide. nih.gov The mechanism of action for many pyrimidine-based herbicides involves the inhibition of key plant enzymes. One such target is protoporphyrinogen (B1215707) oxidase (Protox), and certain benzoxazinone (B8607429) derivatives with pyrimidine-like features have shown potent inhibitory activity against this enzyme, leading to symptoms like leaf cupping, necrosis, and plant death. researchgate.net The investigation of various substituted pyrimidine compounds continues to be a strategy in the development of new herbicidal agents. researchgate.net

Insecticidal Properties

Certain chemical structures containing methoxybenzene moieties have been developed as insecticides. nih.gov For example, Methoxyfenozide, a diacylhydrazine insecticide, functions as a potent mimic of the insect molting hormone 20-hydroxyecdysone (B1671079) (20E). nih.gov It binds with high affinity to the ecdysone (B1671078) receptor complex, disrupting the normal molting process in a range of caterpillar pests. nih.gov Although Methoxyfenozide is not a pyrimidine derivative, its activity illustrates that functional groups present in this compound are found in active insecticidal compounds. The pyrimidine core itself is present in other classes of pesticides, indicating the versatility of this heterocycle in agrochemical research.

Anti-Alzheimer's Research

The pyrimidine nucleus is considered a promising scaffold in the design of therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.gov The multifactorial nature of Alzheimer's disease necessitates multi-target therapeutic strategies, and pyrimidine derivatives have shown potential to interact with several relevant biological targets. nih.govnih.gov

One key area of research is the modulation of secretase enzymes to reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's. A novel class of piperazinyl pyrimidines was developed as γ-secretase modulators with high selectivity for inhibiting Aβ42 production over Notch cleavage, a critical factor for avoiding toxicity. nih.gov Another important target is the enzyme cyclooxygenase-2 (COX-2), which is implicated in the neuroinflammation associated with Alzheimer's disease pathogenesis. nih.gov Pyrimidine-based compounds are being explored for their potential to inhibit COX-2 and thereby slow the clearance of Aβ peptides. nih.gov Furthermore, kinase inhibition, particularly of targets like the Epidermal Growth Factor Receptor (EGFR), has been identified as a potential therapeutic avenue in Alzheimer's research, and pyrimidine analogs are being investigated in this context. nih.gov

Enzyme Inhibition Studies

Inhibition of Kinases (e.g., FAK, EGFR, HER2, CSF1R/DAPK1)

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. Dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a validated strategy in oncology, and various pyrimidine-based compounds have been explored for this purpose. nih.gov

For instance, pyrrolotriazine derivatives, which are structurally related to pyrimidines, have been developed as dual EGFR/HER2 inhibitors. nih.gov Similarly, a series of purine-hydrazone compounds, which share heterocyclic features with pyrimidines, demonstrated potent inhibition of both EGFR and HER2. nih.gov Certain compounds in this series exhibited superior EGFR inhibitory efficacy compared to the reference drug lapatinib. nih.gov The data below summarizes the activity of representative compounds from these studies.

| Compound Class | Target(s) | Example Compound | IC₅₀ (EGFR) | IC₅₀ (HER2) |

| Purine-Hydrazone | EGFR/HER2 | Compound 16b | 0.06 µM | Not specified |

| Purine-Hydrazone | EGFR/HER2 | Compound 19a | 0.08 µM | Not specified |

| Purine-Hydrazone | EGFR/HER2 | Compound 22b | 0.07 µM | 0.03 µM |

| Reference Drug | EGFR/HER2 | Lapatinib | 0.13 µM | 0.03 µM |

This table presents data for purine-hydrazone compounds as examples of EGFR/HER2 inhibitors. nih.gov

This body of research underscores the suitability of the pyrimidine and related heterocyclic scaffolds for designing potent inhibitors of key kinases like EGFR and HER2.

Inhibition of Reductases (e.g., 5α-Reductase)

5α-reductase is an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenetic alopecia. nih.gov The most well-known inhibitors are finasteride, which selectively inhibits the type 2 isoenzyme, and dutasteride, which blocks both type 1 and type 2 isoenzymes. nih.gov

While specific data on the 5α-reductase inhibitory activity of this compound is not available, research has explored this activity in other classes of compounds containing methoxy (B1213986) functional groups. For example, a study of eleven polymethoxyflavones (PMFs) found that many of these naturally occurring compounds significantly inhibited steroid 5α-reductase. researchgate.net The most potent compound, 5-hydroxy-7,4'-dimethoxyflavone, exhibited an IC₅₀ of 20 µM. researchgate.net This suggests that molecular structures with methoxy-substituted phenyl rings can interact with the enzyme's active site. researchgate.net Another study found that minoxidil, a pyrimidine derivative used for alopecia, exerts an antiandrogenic effect by significantly downregulating the gene expression of 5α-reductase type 2 in human keratinocyte cells. nih.gov

Based on a comprehensive search of available scientific literature, there is no public domain information available for the specific chemical compound “this compound” in relation to the preclinical pharmacological investigations outlined in your request.

Searches for this compound did not yield any data regarding its activity as an inhibitor of isomerases (such as DprE1, oxidosqualene cyclase, or DNA topoisomerase II), prostaglandin (B15479496) E synthases (like mPGES-1 or 5-LOX), or any other enzyme targets. Furthermore, no studies were found describing its potential modulation of serotonin (B10506) receptors (including 5-HT2C) or any other receptor interactions. Consequently, there is no available information on its in vivo preclinical efficacy in animal models.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for “this compound” according to the provided outline. The compound may be a novel entity not yet described in published literature, a proprietary molecule without public data, or referred to by a different chemical name in existing research.

In Vivo Preclinical Efficacy in Animal Models

Efficacy in Cancer Xenograft Models (e.g., inhibition of lung metastasis)

No studies were identified that evaluated the efficacy of this compound in cancer xenograft models. Consequently, there is no available data regarding its potential to inhibit tumor growth or metastasis, including lung metastasis, in such preclinical models. While pyrimidine derivatives, as a broad class of compounds, have been investigated for their anticancer properties, no specific research pertaining to this compound in this context could be located.

Efficacy in Infectious Disease Models

There is no available information from preclinical studies to suggest that this compound has been evaluated for its efficacy in infectious disease models. Searches for its activity against bacterial, viral, fungal, or parasitic infections yielded no relevant results.

Mechanistic Elucidation and Molecular Target Identification

Investigation of Binding Modes and Affinities

No information is available regarding the investigation of binding modes and affinities of 5-Methoxy-2-phenyl-4-piperidinopyrimidine with any biological targets.

Cellular Pathway Analysis and Signaling Cascade Modulation

There is no available research on the analysis of cellular pathways or the modulation of signaling cascades by this compound.

Molecular Interactions with Biological Macromolecules

Specific molecular interactions between this compound and biological macromolecules have not been documented in the available literature.

Resistance Mechanism Studies in Microbial Models

There are no studies available that investigate resistance mechanisms to this compound in any microbial models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophores and Active Motifs

The foundational pharmacophore of 5-Methoxy-2-phenyl-4-piperidinopyrimidine is the 2,4-disubstituted pyrimidine (B1678525) core. This heterocyclic scaffold is prevalent in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. nih.govnih.gov The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial, often acting as hydrogen bond acceptors that anchor the molecule to its biological target, such as the hinge region of a kinase ATP-binding pocket. nih.gov

The key structural motifs contributing to the compound's activity are:

The Pyrimidine Scaffold: A privileged structure in medicinal chemistry, recognized for its role in biological processes and its utility as a scaffold for drug design. nih.gov

The 2-Phenyl Group: This group typically occupies a hydrophobic pocket within the target protein. Its orientation and substitution pattern are critical for potency.

The 4-Piperidino Group: This moiety can influence solubility and provides a vector for interaction with the solvent-exposed region of a target, or it can be involved in further hydrogen bonding or hydrophobic interactions. ontosight.airesearchgate.net

The 5-Methoxy Group: A small, electron-donating group at this position can fine-tune the electronic properties of the pyrimidine ring and influence the conformation of the adjacent substituents. nih.gov

Impact of Substituent Effects on Potency and Selectivity

Modifications to each substituent on the pyrimidine ring can have a profound impact on the compound's biological profile. SAR studies on related pyrimidine derivatives provide insights into these effects.

The 5-Position Methoxy (B1213986) Group: The methoxy group is a key modulator of activity. As a hydrogen bond acceptor and a group that can influence lipophilicity, it can enhance ligand-target binding and affect pharmacokinetic properties. researchgate.net In many inhibitor series, small substituents like methoxy at the C5 position are well-tolerated and can lead to improved potency compared to hydrogen or larger alkyl groups. The introduction of a methoxy group has been shown in various heterocyclic compounds to enhance biological activities, including antioxidant and enzyme inhibitory effects. mdpi.com

The 2-Position Phenyl Group: The phenyl ring at C2 is a frequent site for modification. Introducing electron-withdrawing or electron-donating groups onto this ring can significantly alter the compound's potency. rsc.orgresearchgate.net For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the 2-phenyl ring were explored to optimize inhibitory activity against the deubiquitinase USP1/UAF1. nih.gov

The 4-Position Piperidino Group: The nature of the substituent at the C4 position is critical for both potency and selectivity. In many kinase inhibitor scaffolds, this position interacts with the solvent-accessible region, and modifications can improve physicochemical properties or introduce new interactions. Replacing the piperidine (B6355638) with other cyclic amines, such as morpholine (B109124) or piperazine, is a common optimization strategy to modulate solubility and biological activity. nih.gov For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) inhibitors, a morpholino group at this position was found to be favorable for potent activity against PI3Kα/mTOR. nih.gov

The table below summarizes the general impact of substituents on the activity of related 2,4,5-substituted pyrimidine scaffolds.

| Position | Substituent | General Impact on Activity |

| C2 | Phenyl | Provides hydrophobic interactions. Substitutions on the ring can modulate potency. |

| Substituted Phenyl | Electron-withdrawing or -donating groups can fine-tune electronic properties and potency. rsc.orgresearchgate.net | |

| C4 | Piperidino | Influences solubility and can interact with solvent-exposed regions of the target. researchgate.net |

| Morpholino | Often improves solubility and can lead to enhanced potency. nih.gov | |

| Anilino | Can provide additional hydrogen bonding and hydrophobic interactions. rsc.orgnih.gov | |

| C5 | Methoxy | Small, electron-donating group. Can enhance binding and fine-tune electronic properties. nih.govresearchgate.net |

| Hydrogen | Often used as a baseline; addition of substituents can increase potency. | |

| Halogen | Can increase potency through halogen bonding but may also affect metabolic stability. |

Correlation of Structural Features with Biological Outcomes

The specific arrangement of the phenyl, piperidino, and methoxy groups around the pyrimidine core correlates directly with biological outcomes, such as enzyme inhibition. The 2,4-disubstituted pyrimidine motif is a well-established "hinge-binding" scaffold in many kinase inhibitors.

Studies on IRAK4 inhibitors with a 5-aryl-2,4-diaminopyrimidine core revealed that the size and type of substituent at the C5 position were closely associated with selectivity over other kinases like TAK1. nih.gov While the subject compound has a methoxy group rather than an aryl group at C5, this highlights the importance of this position in dictating selectivity. Small substituents at C5 can orient the larger groups at C2 and C4 for optimal binding.

The table below presents data from a study on 2,4-diaminopyrimidine (B92962) derivatives as HPK1 inhibitors, illustrating how structural modifications correlate with inhibitory concentration (IC₅₀). Although the substituents differ from the subject compound, the data demonstrate the principles of SAR on this scaffold. nih.gov

| Compound | C2-Substituent | C4-Substituent | C5-Substituent | HPK1 IC₅₀ (nM) |

| Analog 1 | 2,6-difluorophenyl | (R)-3-aminopiperidin-1-yl | -CN | 0.28 |

| Analog 2 | 2,6-difluorophenyl | (R)-3-aminopiperidin-1-yl | -Cl | 0.18 |

| 14g | 2,6-difluorophenyl | (R)-3-(methylamino)piperidin-1-yl | -Cl | 0.15 |

| Analog 3 | 2-fluorophenyl | (R)-3-aminopiperidin-1-yl | -Cl | 0.44 |

This table is illustrative of SAR principles on the pyrimidine core and is based on data for related, but not identical, compounds. nih.gov

As shown, even minor changes, such as replacing a cyano with a chloro group at C5 or adding a methyl group to the C4-piperidine amine, can significantly improve potency. nih.gov This underscores the sensitive relationship between the fine-tuning of substituents and the resulting biological activity.

Computational Chemistry and Advanced Molecular Modeling

Cheminformatics and Virtual Screening Applications

While computational studies have been conducted on a wide range of other pyrimidine (B1678525) derivatives, the strict instruction to focus solely on "5-Methoxy-2-phenyl-4-piperidinopyrimidine" prevents the inclusion of data from structurally related but different compounds. Without specific studies on this molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structure Elucidation

For the analogous compound, 4,6-Dichloro-5-methoxypyrimidine, single-crystal X-ray diffraction analysis reveals its crystallographic parameters, offering insights into the packing of a 5-methoxypyrimidine core. The molecule is nearly planar, with the exception of the methoxy (B1213986) group's carbon atom nih.govresearchgate.net.

Table 1: Crystallographic Data for 4,6-Dichloro-5-methoxypyrimidine

| Parameter | Value |

| Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.6545 (19) |

| b (Å) | 3.9290 (6) |

| c (Å) | 13.0275 (18) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 698.91 (17) |

| Z | 4 |

Data sourced from Fun, H.-K., et al. (2010). nih.govresearchgate.net

Analysis of Intermolecular Interactions

The solid-state structure of a molecule is governed by a network of intermolecular interactions that dictate how individual molecules pack together. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the crystal's stability and physical properties.

In the crystal structure of 4,6-Dichloro-5-methoxypyrimidine, the molecules are linked by short Cl···N contacts, which generate a three-dimensional framework nih.govresearchgate.net. For 5-Methoxy-2-phenyl-4-piperidinopyrimidine, a more diverse range of intermolecular interactions would be anticipated due to the presence of the phenyl and piperidino groups.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the context of this compound, the piperidine (B6355638) ring's N-H group is a potential hydrogen bond donor. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

It is plausible that in the crystalline state, N-H···N or N-H···O hydrogen bonds would form, linking molecules into chains, dimers, or more complex three-dimensional networks. The specific pattern of hydrogen bonding would depend on the steric accessibility of the donor and acceptor sites.

The presence of the phenyl ring in this compound introduces the possibility of π-π stacking interactions. These interactions occur between aromatic rings and are a result of attractive non-covalent forces between their π-electron systems. The geometry of these interactions can vary, with common arrangements being face-to-face and edge-to-face (T-shaped).

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, several key conformational features are of interest.

The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The orientation of the substituent on the piperidine nitrogen can be either axial or equatorial, with the equatorial position generally being more stable for bulky groups.

The relative orientation of the phenyl ring with respect to the pyrimidine ring is another important conformational aspect. The degree of twisting between these two rings will be influenced by steric hindrance from neighboring groups and the potential for conjugation between the two π-systems. In many 2-phenylpyrimidine (B3000279) derivatives, the phenyl ring is twisted out of the plane of the pyrimidine ring to alleviate steric clashes.

Emerging Research Frontiers and Future Perspectives

Development of Novel Derivatives with Enhanced Potency and Selectivity

A primary focus of current research is the synthesis and evaluation of novel derivatives of the core 5-Methoxy-2-phenyl-4-piperidinopyrimidine scaffold. The goal is to enhance the compound's potency against its biological targets while improving its selectivity. High selectivity is crucial for minimizing off-target effects and improving the safety profile of a potential drug. Medicinal chemists are systematically modifying the structure of the parent compound, including alterations to the methoxy (B1213986), phenyl, and piperidino moieties, to establish clear structure-activity relationships (SAR). These studies are essential for guiding the design of next-generation compounds with optimized pharmacological properties.

Exploration of New Biological Targets and Pathways

While the initial biological activities of pyrimidine (B1678525) derivatives are often linked to specific targets, researchers are actively exploring new biological targets and pathways for this compound. This involves a broad range of screening assays against various enzymes, receptors, and signaling pathways implicated in different diseases. The identification of novel targets could significantly expand the potential therapeutic applications of this class of compounds. The pyrimidine core is a versatile scaffold that can be adapted to interact with a wide array of biological macromolecules, making this a promising avenue of investigation.

Combinatorial Approaches in Therapeutic Strategies

To enhance therapeutic efficacy and overcome potential drug resistance, researchers are investigating the use of this compound in combination with other therapeutic agents. These combinatorial approaches are particularly relevant in complex multifactorial diseases. By targeting multiple pathways simultaneously, combination therapies can achieve synergistic effects, leading to better treatment outcomes at lower doses of individual drugs, which can also help in reducing dose-related toxicity.

Potential for Lead Optimization and Preclinical Advancement

Promising derivatives of this compound that exhibit high potency, selectivity, and favorable preliminary safety profiles are candidates for lead optimization and preclinical advancement. This phase of research involves a comprehensive evaluation of the compound's pharmacokinetic and pharmacodynamic properties. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are thoroughly investigated to assess the compound's drug-like properties. Successful lead optimization is a critical step towards moving a compound into preclinical studies, which are necessary to evaluate its safety and efficacy in vivo before it can be considered for clinical trials in humans.

Q & A

(Basic) What are the common synthetic routes for preparing 5-Methoxy-2-phenyl-4-piperidinopyrimidine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves cyclization and functionalization steps. Key strategies include:

- Ring-closing reactions : Utilize catalysts like niobium pentoxide (Nb₂O₅) for efficient cyclization, achieving near-quantitative yields in pyrimidine core formation .

- Substituent introduction : Piperidine and methoxyphenyl groups are added via nucleophilic substitution or electrophilic aromatic substitution. Ethanol or dimethylformamide (DMF) are preferred solvents, with acid/base catalysis (e.g., HCl or NaOH) to enhance regioselectivity .

- Purification : Column chromatography or recrystallization ensures purity. Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) for effective separation .

(Advanced) How can researchers address contradictions in reported biological activities of this compound across different studies?

Answer:

Contradictions may arise from assay variability or structural impurities. Methodological solutions include:

- Orthogonal assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and cell-based (e.g., apoptosis markers) approaches .

- Batch consistency : Employ NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity, minimizing false positives from byproducts .

- Dose-response profiling : Compare EC₅₀ values across studies to identify concentration-dependent discrepancies .

(Basic) Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5, piperidinyl at C4) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z ~335) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in single crystals .

(Advanced) What computational strategies can predict the binding affinity of this compound to potential biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on piperidinyl and methoxyphenyl groups for hydrophobic pocket binding .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for SAR optimization .

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and bioavailability to prioritize analogs with drug-like properties .

(Advanced) How does the introduction of electron-donating or withdrawing groups at specific positions on the pyrimidine ring affect the compound's pharmacokinetic properties?

Answer:

- C5 methoxy group : Enhances metabolic stability (electron-donating) by reducing CYP450-mediated oxidation .

- C2 phenyl group : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .

- C4 piperidinyl group : Modulates pKa (~8.5) to enhance solubility in acidic environments (e.g., lysosomes) .

(Basic) What are the key considerations when designing in vitro assays to evaluate the antimicrobial activity of this compound?

Answer:

- Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity .

- Controls : Use ciprofloxacin as a positive control and DMSO as a vehicle control to normalize results .

- MIC determination : Perform broth microdilution assays in triplicate, with 18–24 hr incubation at 37°C .

(Advanced) In resolving conflicting crystallographic data, what methodologies ensure accurate determination of the compound's three-dimensional structure?

Answer:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for <0.8 Å resolution .

- Hydrogen-bond analysis : Apply Hirshfeld surface analysis to map N–H⋯O/S interactions and validate packing motifs .

- Refinement protocols : Iterative SHELXL refinement with anisotropic displacement parameters for heavy atoms (e.g., Cl, S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.